REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9]CC2C=CC(OC)=CC=2)[C:4]=1[C:19]1[NH:23][N:22]=[C:21]([NH:24][C:25]2[N:26]=[CH:27][C:28]([C:31]#[N:32])=[N:29][CH:30]=2)[CH:20]=1.Cl.CCCC(C)C>O1CCOCC1.O1CCCC1>[OH:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[C:4]=1[C:19]1[NH:23][N:22]=[C:21]([NH:24][C:25]2[N:26]=[CH:27][C:28]([C:31]#[N:32])=[N:29][CH:30]=2)[CH:20]=1
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=CC=C1)OCC1=CC=C(C=C1)OC)C1=CC(=NN1)NC=1N=CC(=NC1)C#N
|
Name
|
|
Quantity
|
2500 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCC(C)C
|
Name
|
|
Quantity
|
2.2 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
62.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture is well stirred at 60-65° C. for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 10 L flange-neck flask equipped with an air stirrer rod and paddle
|
Type
|
TEMPERATURE
|
Details
|
to cool to 50° C
|
Type
|
TEMPERATURE
|
Details
|
heating to 65° C.
|
Type
|
WAIT
|
Details
|
After one hour at this temperature the heating is stopped
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered through a large sintered funnel The solid
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
WASH
|
Details
|
is washed with fresh 1,4-dioxane
|
Type
|
CUSTOM
|
Details
|
pulled dry briefly
|
Type
|
FILTRATION
|
Details
|
The bulk filter cake
|
Type
|
STIRRING
|
Details
|
vigorously stirred with water (2 L) and ethyl acetate (3.5 L)
|
Type
|
ADDITION
|
Details
|
by adding concentrated ammonia (440 mL)
|
Type
|
FILTRATION
|
Details
|
The solution is filtered
|
Type
|
CUSTOM
|
Details
|
transferred to a 5 L separatory funnel
|
Type
|
CUSTOM
|
Details
|
The aqueous layer is separated
|
Type
|
EXTRACTION
|
Details
|
extracted again with ethyl acetate (0.5 L)
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The solid is dried in vacuo at 45° C.
|
Type
|
CUSTOM
|
Details
|
to give 101.3 g
|
Type
|
WASH
|
Details
|
The product is eluted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The combined fractions are partially concentrated
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate is collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 40° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to give 60.9 g
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C(=CC=C1)OC)C1=CC(=NN1)NC=1N=CC(=NC1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |